molecular formula C14H20O2 B14280902 (1R,2R)-2-[(4-methoxyphenyl)methyl]cyclohexan-1-ol CAS No. 125224-44-4

(1R,2R)-2-[(4-methoxyphenyl)methyl]cyclohexan-1-ol

Cat. No.: B14280902
CAS No.: 125224-44-4
M. Wt: 220.31 g/mol
InChI Key: LOYHAUINIBKYQU-TZMCWYRMSA-N
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Description

(1R,2R)-2-[(4-methoxyphenyl)methyl]cyclohexan-1-ol is a chiral compound with a cyclohexane ring substituted with a methoxyphenylmethyl group and a hydroxyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R,2R)-2-[(4-methoxyphenyl)methyl]cyclohexan-1-ol typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available cyclohexanone and 4-methoxybenzyl chloride.

    Grignard Reaction: The 4-methoxybenzyl chloride is reacted with magnesium to form the Grignard reagent, which is then added to cyclohexanone to form the corresponding alcohol.

    Chiral Resolution: The racemic mixture of the alcohol is resolved using chiral chromatography or enzymatic resolution to obtain the (1R,2R) enantiomer.

Industrial Production Methods

Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors and automated chiral resolution techniques to increase yield and purity.

Chemical Reactions Analysis

Types of Reactions

(1R,2R)-2-[(4-methoxyphenyl)methyl]cyclohexan-1-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone using reagents like PCC (Pyridinium chlorochromate) or Jones reagent.

    Reduction: The compound can be reduced to form the corresponding cyclohexane derivative using hydrogenation.

    Substitution: The methoxy group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: PCC, Jones reagent, or KMnO₄ under acidic conditions.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Nucleophiles such as halides or amines in the presence of a base.

Major Products

    Oxidation: Formation of (1R,2R)-2-[(4-methoxyphenyl)methyl]cyclohexanone.

    Reduction: Formation of (1R,2R)-2-[(4-methoxyphenyl)methyl]cyclohexane.

    Substitution: Formation of various substituted cyclohexanols depending on the nucleophile used.

Scientific Research Applications

(1R,2R)-2-[(4-methoxyphenyl)methyl]cyclohexan-1-ol has several applications in scientific research:

    Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the production of fine chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of (1R,2R)-2-[(4-methoxyphenyl)methyl]cyclohexan-1-ol involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with biological macromolecules, while the methoxyphenyl group can engage in hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    (1S,2S)-2-[(4-methoxyphenyl)methyl]cyclohexan-1-ol: The enantiomer of the compound with similar chemical properties but different biological activity.

    (1R,2R)-2-[(4-hydroxyphenyl)methyl]cyclohexan-1-ol: A compound with a hydroxyl group instead of a methoxy group, leading to different reactivity and applications.

Uniqueness

(1R,2R)-2-[(4-methoxyphenyl)methyl]cyclohexan-1-ol is unique due to its specific chiral configuration and the presence of both a methoxyphenyl group and a hydroxyl group. This combination of features makes it a valuable compound for various applications in research and industry.

Properties

CAS No.

125224-44-4

Molecular Formula

C14H20O2

Molecular Weight

220.31 g/mol

IUPAC Name

(1R,2R)-2-[(4-methoxyphenyl)methyl]cyclohexan-1-ol

InChI

InChI=1S/C14H20O2/c1-16-13-8-6-11(7-9-13)10-12-4-2-3-5-14(12)15/h6-9,12,14-15H,2-5,10H2,1H3/t12-,14-/m1/s1

InChI Key

LOYHAUINIBKYQU-TZMCWYRMSA-N

Isomeric SMILES

COC1=CC=C(C=C1)C[C@H]2CCCC[C@H]2O

Canonical SMILES

COC1=CC=C(C=C1)CC2CCCCC2O

Origin of Product

United States

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